2-Amino-2-(pyridin-2-yl)ethanol

Chiral resolution Enantiomeric excess Procurement specification

Procure 2-Amino-2-(pyridin-2-yl)ethanol (CAS 724463-80-3) for chiral ligand synthesis and kinase-targeted drug discovery. The N,N,O-tridentate chelator enables robust metal coordination for asymmetric transfer hydrogenation; the pyridyl moiety drives ATP-pocket binding (IC₅₀ 50-200 nM). Racemic mixture or achiral analogs cannot replicate stereocontrol. Specify (R)- or (S)-enantiomer for asymmetric induction. Research-use only. ≥95% purity, dry 2-8°C storage.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 724463-80-3
Cat. No. B1289229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(pyridin-2-yl)ethanol
CAS724463-80-3
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CO)N
InChIInChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2
InChIKeyQHWDUHWJQCQQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(pyridin-2-yl)ethanol (CAS 724463-80-3): Sourcing & Procurement Guide for Chiral Amino Alcohol Building Blocks


2-Amino-2-(pyridin-2-yl)ethanol (CAS 724463-80-3) is a bifunctional small molecule scaffold of the beta-amino alcohol class, possessing a pyridyl moiety that enables versatile N,N,O-tridentate coordination behavior and metal chelation [1]. Its molecular formula is C₇H₁₀N₂O with a molecular weight of 138.17 g/mol . The presence of an asymmetric carbon at the alpha position renders the compound chiral, with both (R)- and (S)-enantiomers having distinct CAS numbers (160821-26-1 and 160821-27-2, respectively), making enantiomeric specification a critical procurement parameter for applications requiring stereochemical control .

Why 2-Amino-2-(pyridin-2-yl)ethanol Cannot Be Arbitrarily Replaced by Common Analogs


Generic substitution with structurally similar amino alcohols (e.g., 2-aminoethanol, 2-(aminomethyl)pyridine, or achiral 2-pyridineethanol) is not viable for applications requiring simultaneous metal coordination, asymmetric induction, or specific biological target engagement. The pyridine nitrogen, primary amine, and hydroxyl group of 2-amino-2-(pyridin-2-yl)ethanol form a unique tridentate N,N,O binding pocket that is absent in simpler analogs . Furthermore, the stereocenter at the alpha-carbon is essential for chiral ligand synthesis, asymmetric catalysis, and enantioselective biological activity; racemic mixtures or incorrect enantiomers will not substitute without significant loss of function . The quantitative evidence below substantiates these differentiation claims with direct comparators.

Quantitative Differentiation Evidence for 2-Amino-2-(pyridin-2-yl)ethanol


Enantiomeric Purity as a Critical Procurement Specification for Chiral 2-Amino-2-(pyridin-2-yl)ethanol

The target compound exists as two distinct enantiomers with separate CAS registrations: (R)-2-amino-2-(pyridin-2-yl)ethanol (CAS 160821-26-1) and (S)-2-amino-2-(pyridin-2-yl)ethanol (CAS 160821-27-2) . Procurement of the racemic mixture (CAS 724463-80-3) versus a single enantiomer yields fundamentally different materials for applications in asymmetric synthesis and chiral ligand design. For asymmetric catalysis, using the correct enantiomer (e.g., (S)-enantiomer for (S)-configured ligands) is required to achieve high enantiomeric excess (ee) in the final product; the racemate or wrong enantiomer will not transfer the necessary stereochemical information .

Chiral resolution Enantiomeric excess Procurement specification

GPCR Alpha2C Binding Affinity as a Measurable Differentiation from Structurally Similar Amino Alcohols

In a GPCRScan assay, 2-amino-2-(pyridin-2-yl)ethanol demonstrated inhibition of the Alpha2C adrenergic receptor with a Ki value of 660.69 nM [1]. While this affinity is moderate, it represents a quantifiable interaction that distinguishes this compound from simpler amino alcohols such as 2-aminoethanol (ethanolamine), which lack the pyridine moiety required for productive receptor binding. The presence of the 2-pyridyl group enables additional π-stacking and hydrogen-bonding interactions within the receptor binding pocket that are absent in non-aromatic analogs .

GPCR Alpha2C adrenergic receptor Binding affinity Ki

Thermal Stability Profile Differentiates 2-Amino-2-(pyridin-2-yl)ethanol from Lower-Molecular-Weight Amino Alcohols

Thermal analysis of 2-amino-2-(pyridin-2-yl)ethanol reveals thermal stability up to approximately 250°C under inert atmosphere before decomposition processes initiate . In contrast, structurally simpler amino alcohols such as 2-aminoethanol (ethanolamine, MW 61.08 g/mol) have a significantly lower boiling point of 170°C and are more volatile [1]. The higher thermal stability of the target compound, attributed to its higher molecular weight (138.17 g/mol) and the presence of the pyridine ring, provides a broader operational window for reactions requiring elevated temperatures and reduces volatility-related losses during synthetic workup.

Thermal stability Decomposition temperature Process chemistry

Tridentate N,N,O Coordination Capability Distinguishes 2-Amino-2-(pyridin-2-yl)ethanol from Bidentate Amino Alcohols

2-Amino-2-(pyridin-2-yl)ethanol functions as a tridentate ligand through three donor atoms: the pyridine nitrogen, the primary amine nitrogen, and the hydroxyl oxygen (which deprotonates to an alkoxide upon metal coordination) . This N,N,O coordination mode forms a stable five-membered chelate ring with metal centers such as Cu(II), Zn(II), and Ru(II). In contrast, simpler beta-amino alcohols like 2-aminoethanol (ethanolamine) are only bidentate (N,O) ligands, lacking the pyridine nitrogen that provides additional chelation stability [1]. The enhanced denticity results in thermodynamically more stable metal complexes and enables fine-tuning of electronic and steric properties in catalytic applications [2].

Coordination chemistry Metal complexation Ligand design Denticity

Commercial Purity Specifications: 2-Amino-2-(pyridin-2-yl)ethanol Offers Higher Standard Purity Than Generic Amino Alcohols

Commercial suppliers of 2-amino-2-(pyridin-2-yl)ethanol (racemate) consistently provide material with a purity specification of NLT 98% (Not Less Than 98%), with some vendors offering 98% minimum purity and others offering 95+% . This compares favorably to widely used bulk amino alcohols such as 2-aminoethanol (ethanolamine), which is typically supplied at 99% purity but is a commodity chemical with less rigorous batch-to-batch analytical characterization for research applications [1]. The availability of 2-amino-2-(pyridin-2-yl)ethanol at ≥98% purity from multiple independent vendors (AKSci, CapotChem, MolCore) ensures reliable procurement for sensitive synthetic applications where impurities could interfere with catalytic cycles or crystallizations.

Purity Quality control Procurement specification NLT 98%

Kinase Inhibitor Scaffold Activity: Derivatives of 2-Amino-2-(pyridin-2-yl)ethanol Show Potent Tyrosine Kinase Inhibition

Derivatives of (S)-2-amino-2-(pyridin-2-yl)ethanol have demonstrated inhibitory activity against tyrosine kinases implicated in cancer, with reported IC₅₀ values in the range of 50–200 nM . This activity is attributed to the pyridine moiety enabling π-stacking interactions with ATP-binding pockets of kinases, a structural feature absent in non-aromatic amino alcohols . In contrast, simple amino alcohols like 2-aminoethanol show no measurable kinase inhibition (IC₅₀ > 55.69 μM in related assays) , highlighting the essential role of the 2-pyridyl pharmacophore in achieving low nanomolar potency.

Tyrosine kinase IC50 Cancer therapeutics ATP-binding pocket

Validated Application Scenarios for 2-Amino-2-(pyridin-2-yl)ethanol Based on Quantitative Evidence


Asymmetric Catalysis Ligand Synthesis

The chiral nature of 2-amino-2-(pyridin-2-yl)ethanol (with distinct (R)- and (S)-enantiomer CAS numbers) enables its use as a building block for chiral N,N,O-tridentate ligands employed in asymmetric transfer hydrogenations and other enantioselective transformations . Procurement must specify the correct enantiomer to achieve high enantiomeric excess in downstream catalytic reactions .

Kinase-Targeted Medicinal Chemistry

Derivatives of this compound have demonstrated inhibitory activity against tyrosine kinases with IC₅₀ values of 50–200 nM, mediated by π-stacking interactions of the pyridine ring with ATP-binding pockets . This makes the scaffold suitable for hit-to-lead optimization in oncology programs targeting kinases such as ERK1/2 or p38 MAPK .

GPCR Ligand Design

With a measured Ki of 660.69 nM against the Alpha2C adrenergic receptor in GPCRScan assays , 2-amino-2-(pyridin-2-yl)ethanol provides a validated starting point for designing aminergic GPCR modulators. The pyridyl amino alcohol core can be further functionalized to improve potency and selectivity .

Coordination Chemistry and Metal Complex Synthesis

The tridentate N,N,O coordination capability of 2-amino-2-(pyridin-2-yl)ethanol enables the formation of stable five-membered chelate rings with transition metals such as Cu(II), Zn(II), and Ru(II) . These complexes have applications in catalysis (e.g., Ru-catalyzed transfer hydrogenation) and materials science .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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